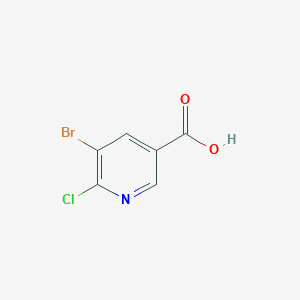

5-Bromo-6-chloronicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEUARPQHJXMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301311 | |

| Record name | 5-bromo-6-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29241-62-1 | |

| Record name | 29241-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-6-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-6-chloronicotinic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-6-chloronicotinic acid. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physical and Chemical Properties

This compound is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family. At room temperature, it typically presents as a white to off-white or light yellow crystalline solid or powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [2] |

| Molecular Weight | 236.45 g/mol | [2] |

| CAS Number | 29241-62-1 | [2] |

| Melting Point | 166-168 °C | [2] |

| Boiling Point (Predicted) | 370.0 ± 42.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.85 ± 0.10 | [2] |

| Solubility | Soluble in Methanol.[2] Moderately soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. Limited solubility in water.[1] | |

| Appearance | White to light yellow powder or crystal | [3] |

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively detailed in publicly available literature, standard laboratory procedures are applicable.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-bromo-6-hydroxynicotinic acid.[2]

Materials:

-

5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol)

-

Tetramethylammonium chloride (5.4 g, 49 mmol)

-

Phosphorus oxychloride (20 mL) (Note: Some sources refer to phosphorus triclosan)[2]

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After the reaction is complete, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.[2]

-

Collect the precipitated solid by filtration.[2]

-

Dissolve the solid in ethyl acetate (300 mL).[2]

-

Dry the ethyl acetate solution with anhydrous sodium sulfate.[2]

-

Remove the desiccant by filtration.[2]

-

Concentrate the filtrate under reduced pressure to yield the target product.[2]

Characterization: The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H).[2]

General Protocol for Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Biological Activity and Signaling Pathways

Currently, there is a lack of peer-reviewed scientific literature detailing the specific biological activities and mechanisms of action for this compound. While some commercial suppliers suggest its use as an antibacterial agent or an immune system enhancer, these claims are not substantiated by published research. Therefore, no signaling pathways involving this compound can be described at this time. It is primarily characterized as a biochemical reagent and an intermediate for the synthesis of other molecules in the pharmaceutical and agrochemical industries.[2][4] Further research is required to elucidate its potential biological targets and signaling pathway interactions.

References

5-Bromo-6-chloronicotinic acid molecular structure and weight

An In-depth Technical Guide to 5-Bromo-6-chloronicotinic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a halogenated derivative of nicotinic acid, belonging to the pyridinecarboxylic acid family. Its chemical structure incorporates a pyridine ring substituted with a bromine atom, a chlorine atom, and a carboxylic acid group. The precise arrangement of these functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.

The molecular formula for this compound is C₆H₃BrClNO₂.[1] Its IUPAC name is 5-bromo-6-chloropyridine-3-carboxylic acid. The compound is typically a white to yellow powder or crystalline solid.[2]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 236.45 g/mol [1][3][4] |

| Molecular Formula | C₆H₃BrClNO₂[1] |

| CAS Number | 29241-62-1[2][3] |

| Appearance | White to yellow powder or crystals[2] |

| Melting Point | 166-168 °C |

| Boiling Point | 370 °C at 760 mmHg |

| Density | 1.9±0.1 g/cm³ |

| Exact Mass | 234.90357 Da[4] |

| Solubility | Soluble in water, ethanol, and ammonia; slightly soluble in benzene and dimethylformamide. |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 3[4] |

| Topological Polar Surface Area | 50.2 Ų[4] |

Synthesis and Experimental Protocols

This compound is primarily produced through synthetic chemical reactions. It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound from 5-bromo-6-hydroxynicotinic acid.

Materials:

-

5-bromo-6-hydroxynicotinic acid

-

Tetramethylammonium chloride

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

In a reaction flask, combine 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, carefully and slowly pour the mixture into ice water while stirring continuously. Continue stirring for 2 hours.

-

Collect the precipitated solid by filtration.

-

Dissolve the collected solid in ethyl acetate (300 mL).

-

Dry the ethyl acetate solution by adding anhydrous sodium sulfate.

-

Remove the desiccant by filtration.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

This procedure has been reported to yield the target product as a pink solid with a high yield.[5]

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its applications include:

-

Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the synthesis of biologically active compounds and active pharmaceutical ingredients (APIs).[5] It has been utilized in the development of kinase inhibitors and other therapeutic agents.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used as a precursor for creating new pesticidal and herbicidal agents.

-

Biochemical Reagent: In a broader sense, it is used as a biochemical reagent for various life science research purposes.[1]

-

Synthesis of N-Phenylamides: Research has shown its use in the synthesis of a series of N-phenylamides by treating its freshly prepared acid chloride with appropriately substituted anilines. These resulting compounds have been investigated for potential pesticidal, herbicidal, and fungicidal activities.

References

- 1. China this compound Manufacturers Suppliers Factory - Customized Service [zbwhr.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. "Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontini" by Frank L. Setliff and Jody Z. Caldwell [scholarworks.uark.edu]

- 4. This compound | 29241-62-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-6-chloronicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-6-chloronicotinic acid in various organic solvents. This information is critical for its application in pharmaceutical synthesis, agrochemical development, and various life science research endeavors where it serves as a key intermediate.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of a carboxylic acid group, a pyridine ring, and halogen atoms. Consequently, it exhibits greater solubility in polar solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound is limited in publicly available literature. However, based on available information, the following table summarizes its solubility in various organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Methanol | CH₃OH | Polar Protic | ~50 mg/mL | 20 |

| Water | H₂O | Polar Protic | < 0.1 g/L | 20 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Moderately Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Moderately Soluble | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately Soluble | Not Specified |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Soluble | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Not Specified |

Note: "Moderately Soluble" and "Soluble" are qualitative descriptions and the actual quantitative values may vary. The provided quantitative data for methanol and water serves as a key reference point. The synthesis of this compound has been reported to involve dissolving the compound in ethyl acetate, qualitatively confirming its solubility in this solvent.[1]

Experimental Protocol for Solubility Determination

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then calculated from the mass of the solute and the volume of the solvent used.

Experimental Workflow: Gravimetric Solubility Determination

Caption: Gravimetric method workflow.

Logical Relationship in Solubility Prediction

The solubility of this compound in different organic solvents can be logically predicted based on the principles of intermolecular forces.

Caption: Key factors in solubility.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the precise conditions of your process.

References

Synthesis of 5-Bromo-6-chloronicotinic acid from 5-bromo-6-hydroxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 5-Bromo-6-chloronicotinic acid, a valuable biochemical reagent in life science research, from its precursor, 5-bromo-6-hydroxynicotinic acid.[1][2] The following sections provide a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The conversion of 5-bromo-6-hydroxynicotinic acid to this compound is a chlorination reaction that replaces the hydroxyl group on the pyridine ring with a chlorine atom. This transformation is typically achieved using a chlorinating agent in the presence of a catalyst and heat.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-6-hydroxynicotinic acid | [1] |

| Reagents | Tetramethylammonium chloride, Phosphorus oxychloride | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product Yield | 97% | [1] |

| Product Appearance | Pink solid | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H) | [1] |

Experimental Protocol

The following detailed methodology for the synthesis of this compound is based on established laboratory procedures.[1]

Materials:

-

5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol)[1]

-

Tetramethylammonium chloride (5.4 g, 49 mmol)[1]

-

Phosphorus oxychloride (20 mL)[1]

-

Ice water

-

Ethyl acetate (300 mL)[1]

-

Anhydrous sodium sulfate[1]

Procedure:

-

In a suitable reaction flask, combine 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[1]

-

Heat the reaction mixture to reflux and maintain this temperature for 3 hours.[1]

-

After the reaction is complete, carefully and slowly pour the reaction mixture into ice water while stirring continuously for 2 hours.[1]

-

Collect the resulting solid precipitate by filtration.[1]

-

Dissolve the collected solid in ethyl acetate.[1]

-

Dry the ethyl acetate solution over anhydrous sodium sulfate.[1]

-

Filter the solution to remove the desiccant.[1]

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a pink solid.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

Spectroscopic data (NMR, IR, MS) of 5-Bromo-6-chloronicotinic acid

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for this compound, a significant biochemical reagent in life science research.[1][2] This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering structured data, experimental protocols, and logical workflows to facilitate its use and analysis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. While comprehensive experimental data for all methods is not universally available in public literature, this guide compiles the confirmed data and provides expected values for other key spectroscopic methods based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the proton environment of a molecule. The following data has been reported for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.85 | d | 2.02 | 1H | H-2 |

| 8.53 | d | 2.02 | 1H | H-4 |

| 13.57 | s | - | 1H | -COOH |

| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][3] |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad band |

| 1710-1680 | C=O | Carboxylic acid, carbonyl stretch |

| 1600-1450 | C=C, C=N | Aromatic ring stretching |

| 1320-1210 | C-O | Carboxylic acid, C-O stretch |

| 800-600 | C-Cl | Carbon-chlorine stretch |

| 600-500 | C-Br | Carbon-bromine stretch |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not detailed in the available search results. However, the expected molecular ion peaks can be calculated based on its molecular formula (C₆H₃BrClNO₂). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (relative abundance) | Ion |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Peak Cluster |

| Calculated Exact Mass | 234.9036 |

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A reported synthesis method for this compound is as follows: To a reaction flask, 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) were added sequentially.[1][3] The resulting mixture was heated to reflux for 3 hours.[1][3] After the reaction was complete, the mixture was carefully poured into ice water and stirred for 2 hours. The solid that precipitated was collected by filtration. This solid was then dissolved in ethyl acetate (300 mL) and dried using anhydrous sodium sulfate. After filtering off the desiccant, the ethyl acetate was removed under reduced pressure to yield the final product, this compound, as a pink solid.[1][3]

¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum was acquired on a 400 MHz spectrometer.[1][3] A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for the analysis.[1][3]

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis, analysis, and data interpretation of this compound.

Caption: Workflow for the synthesis and ¹H NMR analysis of this compound.

Caption: General workflow for the interpretation of spectroscopic data for structural elucidation.

References

In-Depth Technical Guide: Reactivity of the Chlorine Atom in 5-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloronicotinic acid is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its utility stems from the differential reactivity of its two halogen substituents, allowing for selective functionalization. This technical guide provides a comprehensive overview of the reactivity of the chlorine atom at the C6 position of the pyridine ring. It details the underlying principles governing its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document consolidates available data on reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to guide synthetic strategies.

Introduction

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules, including kinase inhibitors and pesticides.[1] The pyridine core, substituted with two different halogens and a carboxylic acid group, offers multiple sites for chemical modification. The electronic properties of the pyridine ring, particularly the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group, activate the ring for nucleophilic attack, especially at the positions ortho and para to the nitrogen. This guide focuses specifically on the chemistry of the C6-chloro substituent, a crucial aspect for the strategic elaboration of this scaffold.

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves the chlorination of 5-bromo-6-hydroxynicotinic acid. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride.[2]

Experimental Protocol: Synthesis from 5-Bromo-6-hydroxynicotinic Acid

A detailed protocol for the synthesis of this compound is presented below.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Weight | Amount (g) | Moles (mmol) |

| 5-Bromo-6-hydroxynicotinic acid | 218.01 | 10 | 45 |

| Tetramethylammonium chloride | 109.60 | 5.4 | 49 |

| Phosphorus triclosan | 153.33 | 20 mL | - |

| Ethyl acetate | 88.11 | 300 mL | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

| Ice water | - | - | - |

Procedure:

-

To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus triclosan (20 mL).[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After completion, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.[2]

-

Collect the precipitated solid by filtration.[2]

-

Dissolve the solid in ethyl acetate (300 mL) and dry over anhydrous sodium sulfate.[2]

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the product.[2]

Yield: 10.5 g (97%) of this compound as a pink solid.[2]

Reactivity of the Chlorine Atom

The chlorine atom at the C6 position of this compound is susceptible to displacement by nucleophiles through two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions. The reactivity of the C6 position is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group. The presence of both a bromine atom and a carboxylic acid group on the ring further influences the electron density and, consequently, the rate of substitution.

Caption: General SNAr mechanism at the C6 position.

Common nucleophiles employed in SNAr reactions with chloropyridines include amines and alkoxides. While specific examples with this compound are not abundantly reported in readily accessible literature, the synthesis of 6-aminonicotinic acid from 6-chloronicotinic acid serves as a strong precedent for the feasibility of such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds at the C6 position. A critical consideration in these reactions is the relative reactivity of the C-Cl and C-Br bonds.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[3] This trend implies that the C-Br bond at the C5 position is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C6 position. Therefore, selective reaction at the C5-Br bond is expected under standard conditions.

Achieving selective coupling at the C6-Cl position in the presence of a more reactive C-Br bond is challenging and typically requires specialized ligands and reaction conditions that favor the activation of the C-Cl bond or a sequential coupling strategy where the C-Br bond is reacted first.

A study on the palladium-catalyzed amination of 6-bromo- and 6-chloropurine nucleosides demonstrated that while both halogens can be displaced, the chloro derivative requires a higher catalyst loading for efficient conversion, underscoring the lower reactivity of the C-Cl bond.[4][5]

3.2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. For this compound, this reaction would likely proceed selectively at the C5-Br position. To achieve amination at the C6-Cl position, a two-step approach would be necessary: initial functionalization or reduction of the C5-Br bond, followed by the amination of the C6-Cl bond.

Caption: Key components of the Buchwald-Hartwig amination.

3.2.2. Suzuki Coupling

The Suzuki coupling reaction pairs an organoboron species with an aryl halide. Similar to the Buchwald-Hartwig amination, the greater reactivity of the C-Br bond would favor selective coupling at the C5 position of this compound.

Summary of Reactivity

The chlorine atom in this compound is a viable leaving group for nucleophilic substitution reactions. Its reactivity is governed by the electronic nature of the pyridine ring and the specific reaction conditions employed.

| Reaction Type | Position of Reactivity | Expected Reactivity of C6-Cl | Key Considerations |

| Nucleophilic Aromatic Substitution | C6 | Reactive towards strong nucleophiles like amines and alkoxides. | Reaction conditions (temperature, solvent, base) are crucial for driving the reaction to completion. |

| Palladium-Catalyzed Cross-Coupling | C5 > C6 | Less reactive than the C-Br bond at C5. Selective reaction at C6-Cl requires specialized conditions or a sequential approach. | Ligand choice is critical for modulating catalyst activity and achieving desired chemoselectivity. Higher catalyst loading may be required for C-Cl bond activation. |

Conclusion

The chlorine atom of this compound is an active site for nucleophilic displacement, providing a handle for the introduction of a variety of functional groups. While direct SNAr reactions are feasible, palladium-catalyzed cross-coupling reactions are likely to occur preferentially at the more reactive C-Br bond. A thorough understanding of the principles of SNAr and the relative reactivity of aryl halides in cross-coupling reactions is essential for the strategic design of synthetic routes utilizing this versatile building block. Further research into selective C-Cl bond activation in the presence of a C-Br bond on this specific scaffold would be highly valuable for expanding its synthetic utility.

References

- 1. This compound | 29241-62-1 [chemicalbook.com]

- 2. This compound CAS#: 29241-62-1 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of 5-Bromo-6-chloronicotinic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-6-chloronicotinic acid, a key intermediate in the development of various biologically active molecules.[1][2] This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a halogenated derivative of nicotinic acid that serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure is foundational for the synthesis of a variety of compounds, including kinase inhibitors and other therapeutic agents. This protocol outlines a reliable method for its preparation from 5-bromo-6-hydroxynicotinic acid.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 5-bromo-6-hydroxynicotinic acid is replaced by a chlorine atom using a chlorinating agent.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established synthetic methods.[3][4]

Materials:

-

5-Bromo-6-hydroxynicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Tetramethylammonium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Stir plate

-

Beakers

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).[3][4]

-

Reaction: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[3][4]

-

Quenching: After the reaction is complete, allow the mixture to cool slightly before slowly and carefully pouring it into a beaker containing ice water. Stir the mixture continuously for 2 hours to allow for the precipitation of the crude product.[3][4]

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3][4]

-

Extraction and Drying: Dissolve the collected solid in ethyl acetate (300 mL). Dry the organic solution over anhydrous sodium sulfate.[3][4]

-

Isolation: Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 5-Bromo-6-hydroxynicotinic acid | 218.00 | 10 g | 45 | 1.0 |

| Tetramethylammonium chloride | 109.59 | 5.4 g | 49 | 1.1 |

| Phosphorus oxychloride | 153.33 | 20 mL | - | - |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | Appearance |

| This compound | 236.45 | 10.5 g | 97% | Pink solid[3][4] |

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.02 Hz, 1H), 8.53 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H).[3][4]

Experimental Workflow

The following diagram illustrates the key steps of the experimental workflow.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The detailed steps and clear data presentation are intended to facilitate the successful replication of this procedure in a research setting.

References

Application Notes and Protocols for the Characterization of 5-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 5-Bromo-6-chloronicotinic acid, a key intermediate in pharmaceutical synthesis. The following protocols outline the use of various analytical techniques to confirm the identity, purity, and physicochemical properties of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy

Objective: To confirm the proton environment of the molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 45°

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.57 | Singlet | - | Carboxylic Acid (-COOH) |

| 8.85 | Doublet | 2.02 | H-2 (Pyridine Ring) |

| 8.53 | Doublet | 2.02 | H-4 (Pyridine Ring) |

Workflow for ¹H NMR Analysis

¹³C NMR Spectroscopy

Objective: To identify the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Parameters:

-

Spectrometer: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Decoupling: Proton decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid (-COOH) |

| ~152 | C-6 (Pyridine Ring) |

| ~148 | C-2 (Pyridine Ring) |

| ~140 | C-4 (Pyridine Ring) |

| ~130 | C-3 (Pyridine Ring) |

| ~120 | C-5 (Pyridine Ring) |

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute this solution with the mobile phase to a working concentration of 0.1 mg/mL.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Expected Results:

| Parameter | Value |

| Retention Time | Dependent on specific column and conditions |

| Purity | >98% (as per supplier specifications) |

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the presence of volatile impurities and confirm the molecular weight after derivatization. Due to the low volatility of the carboxylic acid, derivatization is necessary.

Experimental Protocol:

-

Derivatization (Silylation):

-

To 1-2 mg of this compound in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

MS Scan Range: 50-500 m/z

-

-

Data Analysis: Identify the peak corresponding to the silylated derivative and analyze its mass spectrum.

Expected Results:

| Parameter | Value |

| Retention Time of Silylated Derivative | Dependent on specific GC conditions |

| Molecular Ion of Silylated Derivative (M⁺) | m/z 307 (for the mono-silylated derivative) |

| Purity (by GC) | >98.0% (as per supplier specifications for the derivatized compound) |

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (carboxylic acid, broad) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C and C=N stretching (aromatic ring) |

| ~1250 | C-O stretching and O-H bending (carboxylic acid) |

| Below 1000 | C-Cl and C-Br stretches |

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in methanol.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a suitable temperature and flow rate.

-

-

Data Analysis: Observe the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

| m/z (Negative Ion Mode) | Assignment |

| 234, 236 | [M-H]⁻ (isotopic pattern due to Br and Cl) |

| 190, 192 | [M-H-CO₂]⁻ (loss of carbon dioxide) |

Relationship between Analytical Techniques

Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability and melting point of the compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

DSC Conditions:

-

Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

TGA Conditions:

-

Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature from the TGA curve.

Expected Thermal Analysis Data:

| Technique | Parameter | Value |

| DSC | Melting Point (Onset) | Approximately 170-173 °C |

| TGA | Decomposition Temperature | To be determined experimentally |

Quantitative Analysis by Titration

Objective: To determine the assay (purity) of the acidic compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., methanol or ethanol).

-

Titration:

-

Titrate the solution with a standardized 0.1 M sodium hydroxide solution.

-

Use a potentiometric endpoint or a suitable indicator (e.g., phenolphthalein).

-

-

Calculation: Calculate the purity based on the volume of titrant consumed.

Expected Results:

| Parameter | Value |

| Assay (Aqueous acid-base Titration) | ≥96.0% to ≤104.0%[1] |

References

Application Notes and Protocols for the Analysis of 5-Bromo-6-chloronicotinic Acid by HPLC and LC-MS

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 5-Bromo-6-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The protocols are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC method for the separation and quantification of this compound. The method is based on established principles for the analysis of related nicotinic acid derivatives.

Experimental Protocol

a) Instrumentation and Consumables:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good retention and separation.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Sample Diluent: 50:50 (v/v) Acetonitrile/Water

b) Sample Preparation:

-

Accurately weigh a known amount of the this compound reference standard and dissolve it in the sample diluent to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For unknown samples, dissolve a known amount in the sample diluent to achieve a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA/UV at 275 nm |

d) Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time from the analysis of the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for the analysis of this compound in complex matrices.

Experimental Protocol

a) Instrumentation and Consumables:

-

LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

-

Ion Source: Electrospray Ionization (ESI) is a suitable choice.

-

Column: A UPLC/UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for faster analysis and better resolution.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Sample Diluent: 50:50 (v/v) Acetonitrile/Water

b) Sample Preparation:

Follow the same procedure as described for the HPLC method. Ensure that the final concentration is appropriate for the sensitivity of the mass spectrometer.

c) LC-MS Conditions:

| Parameter | Condition |

| Column | UPLC C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 5% B; 0.5-4 min: 5-95% B; 4-5 min: 95% B; 5-5.1 min: 5% B; 5.1-6 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

d) Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MS Scan Range | m/z 100-400 |

| MRM Transitions (for quantification) | To be determined by infusion of a standard solution. Expected precursor ion [M-H]⁻ at m/z 234/236. |

e) Data Analysis:

-

Optimize MS parameters by infusing a standard solution of this compound.

-

For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.

-

For qualitative analysis, high-resolution mass spectrometry can be used to confirm the elemental composition.

-

Quantification is performed similarly to the HPLC method, using a calibration curve based on the peak areas from the MRM chromatograms.

Workflow for LC-MS Analysis

Caption: Workflow for the LC-MS analysis of this compound.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed methods. These values are illustrative and should be determined experimentally during method validation.

Table 1: HPLC Method Performance (Hypothetical)

| Parameter | Expected Value |

| Retention Time (RT) | Approx. 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Table 2: LC-MS Method Performance (Hypothetical)

| Parameter | Expected Value |

| Retention Time (RT) | Approx. 3.2 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

Conclusion

The described HPLC and LC-MS methods provide robust and reliable approaches for the analysis of this compound. The HPLC-UV method is suitable for routine quality control and purity assessments where high concentrations are expected. The LC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex sample matrices encountered in drug metabolism and environmental studies. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-6-chloronicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are key structural motifs in a vast array of biologically active compounds.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-bromo-6-chloronicotinic acid derivatives. The presence of two distinct halogen substituents on the pyridine ring offers the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position. This inherent reactivity difference allows for the selective amination at the 5-position, leaving the 6-chloro substituent available for subsequent chemical modifications, thus providing a versatile platform for the synthesis of diverse compound libraries.

Chemoselectivity

The selective amination of this compound derivatives at the 5-position is primarily governed by the faster oxidative addition of the C-Br bond to the palladium(0) catalyst compared to the C-Cl bond. By carefully selecting the reaction conditions, including the palladium precursor, ligand, base, and temperature, a high degree of chemoselectivity can be achieved. For instance, the use of sterically hindered biarylphosphine ligands can enhance the selectivity of the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridine derivatives with a range of primary and secondary amines. While specific optimization for this compound derivatives is recommended, these examples provide a strong starting point for reaction development.

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 8 | 80-90 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |

| 4 | Piperidine | G3-XPhos (2) | - | NaOtBu (1.5) | THF | 80 | 6 | 90-98 |

| 5 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 82-92 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents and high-purity reagents are essential for optimal results.

-

The choice of ligand is critical and may require screening to identify the optimal one for a specific amine coupling partner. Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective for heteroaryl halides.

-

The base should be a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be influenced by the presence of base-sensitive functional groups on the substrates.

Protocol 1: Buchwald-Hartwig Amination of Methyl 5-bromo-6-chloronicotinate with Morpholine

This protocol is a representative example for the coupling of a secondary cyclic amine.

Materials:

-

Methyl 5-bromo-6-chloronicotinate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

-

The tube is evacuated and backfilled with argon three times.

-

Add methyl 5-bromo-6-chloronicotinate (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product.

Application Notes: Biological Relevance and Signaling Pathways

Derivatives of aminonicotinic acid have demonstrated a range of biological activities, including antifungal and anti-inflammatory properties. For instance, some aminopyridine compounds have been shown to modulate the activity of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. The ERK1/2 pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.

Dysregulation of the ERK1/2 pathway is implicated in various diseases, including cancer and inflammatory disorders. Therefore, the synthesis of novel aminonicotinic acid derivatives via the Buchwald-Hartwig amination provides a valuable avenue for the discovery of new therapeutic agents that target this critical signaling pathway.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Caption: Simplified ERK1/2 signaling pathway.

Application Notes and Protocols: Esterification of 5-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 5-bromo-6-chloronicotinic acid, a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction

This compound and its ester derivatives are valuable building blocks in medicinal chemistry. The presence of multiple reaction sites on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of compound libraries for drug discovery. Esterification of the carboxylic acid moiety is a common initial step to prevent its interference in subsequent cross-coupling reactions or to enhance the molecule's permeability in biological assays. These esters serve as crucial intermediates in the synthesis of complex molecules targeting various signaling pathways, including those mediated by protein kinases, which are often dysregulated in diseases such as cancer.

Data Presentation

Physicochemical Data of Reactant and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| This compound | C₆H₃BrClNO₂ | 236.45 | 29241-62-1 | White to off-white solid |

| Methyl 5-bromo-6-chloronicotinate | C₇H₅BrClNO₂ | 250.48 | 78686-77-8 | Off-white to pale-yellow solid |

| Ethyl 5-bromo-6-chloronicotinate | C₈H₇BrClNO₂ | 264.50 | 952063-30-8 | Not available |

Reaction Conditions and Yields for Esterification

| Ester Product | Reaction Type | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Methyl 5-bromo-6-chloronicotinate | Williamson Ether Synthesis | Iodomethane | K₂CO₃ | DMF | 16 h | 0 to RT | 94.7 |

| Ethyl 5-bromo-6-chloronicotinate | Fischer Esterification (Representative) | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | 4-8 h | Reflux (~78) | Estimated >85 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-6-chloronicotinate

This protocol is based on a Williamson ether synthesis-like reaction using iodomethane.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add iodomethane (1.5 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and stir for an additional 14 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 5-bromo-6-chloronicotinate.

Protocol 2: Representative Protocol for the Synthesis of Ethyl 5-bromo-6-chloronicotinate

This protocol is a representative example based on the principles of Fischer esterification.[1][2][3]

Materials:

-

This compound

-

Absolute ethanol (reagent and solvent)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-6-chloronicotinate.

-

Further purification can be achieved by column chromatography on silica gel.

Visualizations

Caption: Workflow for the synthesis and application of this compound esters.

Caption: Key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Bromo-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 5-bromo-6-chloronicotinic acid, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The following methods for esterification and amidation are described, proceeding through a common acyl chloride intermediate.

Overview of Derivatization Strategies

The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, most commonly esters and amides. A highly effective and versatile strategy involves the initial conversion of the carboxylic acid to the more reactive 5-bromo-6-chloronicotinoyl chloride. This acyl chloride can then be easily reacted with a range of nucleophiles, such as alcohols and amines, to yield the corresponding esters and amides. Additionally, direct esterification methods offer an alternative route to ester derivatives.

Caption: General derivatization pathways for this compound.

Experimental Protocols

Synthesis of 5-Bromo-6-chloronicotinoyl Chloride (Acyl Chloride Formation)

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride. The resulting 5-bromo-6-chloronicotinoyl chloride is a reactive intermediate and is typically used in the subsequent step without extensive purification.[1]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount, optional)

-

Anhydrous dichloromethane (DCM) or toluene (optional co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Gas outlet/trap for HCl and SO₂

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).

-

Carefully add an excess of thionyl chloride (2-5 equivalents). Anhydrous DCM or toluene can be used as a co-solvent.

-

Optionally, add a catalytic amount of DMF to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 5-bromo-6-chloronicotinoyl chloride, a viscous oil or solid, can be used directly in the next step.

Caption: Workflow for the synthesis of 5-bromo-6-chloronicotinoyl chloride.

Synthesis of N-Phenylamides of this compound (Amidation)

This protocol outlines the synthesis of N-phenylamides by reacting the freshly prepared 5-bromo-6-chloronicotinoyl chloride with various substituted anilines. Excellent yields, typically greater than 80%, have been reported for this reaction.[2]

Materials:

-

Crude 5-bromo-6-chloronicotinoyl chloride

-

Substituted aniline (e.g., aniline, 4-chloroaniline, etc.)

-

Anhydrous chloroform

-

10% Hydrochloric acid (for workup)

-

Water

-

Aqueous ethanol (for recrystallization)

-

Magnetic stirrer

-

Standard glassware

Procedure:

-

Dissolve the freshly prepared crude 5-bromo-6-chloronicotinoyl chloride in anhydrous chloroform.

-

In a separate flask, dissolve an excess of the appropriately substituted aniline (approximately 2.2 equivalents) in anhydrous chloroform.

-

With stirring, add the aniline solution dropwise to the acyl chloride solution.

-

After the addition is complete, continue stirring at room temperature.

-

Workup and Purification (Procedure A for chloroform-soluble amides):

-

Wash the chloroform solution with 10% hydrochloric acid (2 x 10 mL for a 0.0021 mol scale reaction) to remove excess aniline.

-

Evaporate the chloroform to yield the crude amide product.

-

Recrystallize the crude product from aqueous ethanol.

-

-

Workup and Purification (Procedure B for chloroform-insoluble amides):

-

If a precipitate forms during the reaction, collect it by filtration. This precipitate contains the amide product and the amine hydrochloride salt.

-

Stir the precipitate magnetically in water (e.g., 150 mL) to dissolve the amine hydrochloride.

-

Collect the residual crude amide by filtration.

-

Recrystallize the crude amide from aqueous ethanol.

-

Caption: Workflow for the synthesis of N-phenylamides.

Synthesis of Methyl 5-bromo-6-chloronicotinate (Direct Esterification)

This protocol details a direct method for the synthesis of methyl 5-bromo-6-chloronicotinate from the parent carboxylic acid.[3]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnetic stirrer

-

Standard glassware

Procedure:

-

In a reaction flask, prepare a mixture of this compound (1.0 eq), potassium carbonate (2.5 eq), and iodomethane (1.5 eq) in DMF.

-

Stir the mixture for 16 hours, starting at 0 °C and then allowing it to warm to room temperature.

-

Upon completion of the reaction, dilute the mixture with water.

-

Extract the product with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Caption: Workflow for the direct synthesis of methyl 5-bromo-6-chloronicotinate.

Quantitative Data Summary

The following table summarizes the expected outcomes for the described derivatization reactions.

| Derivative | Reagents | Solvent | Typical Yield | Reference |

| Acyl Chloride | Thionyl Chloride | Neat or DCM | High (used crude) | [1] |

| N-Phenylamides | Acyl Chloride, Substituted Anilines | Chloroform | > 80% | [2] |

| Methyl Ester | Iodomethane, Potassium Carbonate | DMF | Not specified | [3] |

| Ethyl Ester | Iodoethane, Potassium Carbonate (inferred) | DMF | Not specified |

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction releases toxic gases (HCl and SO₂) which must be trapped.

-

Iodomethane is a carcinogen and should be handled with extreme care in a fume hood.

-

This compound and its derivatives should be handled with care, avoiding inhalation, ingestion, and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: The Utility of 5-Bromo-6-chloronicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloronicotinic acid is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique substitution pattern offers multiple reaction sites for medicinal chemists to introduce chemical diversity, making it a valuable starting material in drug discovery programs. This compound has been instrumental in the development of potent and selective inhibitors targeting key signaling pathways implicated in various diseases, most notably in oncology.[3] These application notes provide an overview of its utility, with a specific focus on its application in the synthesis of kinase inhibitors, alongside detailed experimental protocols.

Key Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.[1][2] Its application has been notably significant in the development of therapies for cancer, neurological disorders, and diabetes.[3] The presence of bromo and chloro substituents allows for selective functionalization, typically through cross-coupling reactions, enabling the construction of complex molecular architectures.

A prominent example of its application is in the synthesis of Apitolisib (GDC-0980) , a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

Data Presentation: In Vitro Activity of Apitolisib (GDC-0980)

The following table summarizes the in vitro inhibitory activity of Apitolisib, a compound synthesized using a derivative of this compound, against various PI3K isoforms and mTOR.

| Target | IC50 (nM)[1][3] |

| PI3Kα | 5 |

| PI3Kβ | 27 |

| PI3Kδ | 7 |

| PI3Kγ | 14 |

| mTOR (Ki) | 17 |

Apitolisib has also demonstrated potent anti-proliferative activity across a panel of cancer cell lines:

| Cell Line (Cancer Type) | IC50 (nM)[3] |

| PC3 (Prostate) | < 200 - 307 |

| MCF7 (Breast) | < 200 - 255 |

| NSCLC Lines | < 200 - < 500 |

| Pancreatic Lines | < 200 - < 500 |

| Melanoma Lines | < 500 |

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is targeted by Apitolisib (GDC-0980). Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell growth and survival.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Apitolisib.

Experimental Protocols

Synthesis of a Key Intermediate from this compound

The following protocol describes a plausible synthetic route to a key pyridopyrimidine intermediate for the synthesis of PI3K/mTOR inhibitors like Apitolisib, starting from this compound.

Caption: General workflow for the synthesis of PI3K/mTOR inhibitors.

Protocol 1: Synthesis of 5-Bromo-6-chloropyridin-3-amine

-

Amidation of this compound:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in DCM and add an excess of aqueous ammonia solution at 0 °C.

-

Stir the mixture vigorously for 1 hour.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-bromo-6-chloronicotinamide.

-

-

Hofmann Rearrangement to 5-Bromo-6-chloropyridin-3-amine:

-

To a cold (0 °C) solution of sodium hydroxide in water, add bromine (1.1 eq) dropwise.

-

Add a solution of 5-bromo-6-chloronicotinamide (1.0 eq) in a suitable solvent (e.g., dioxane) to the freshly prepared sodium hypobromite solution.

-

Heat the reaction mixture to 70-80 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-6-chloropyridin-3-amine.

-

Protocol 2: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay [2][5]

This protocol provides a method for assaying the activity of PI3Kα and the inhibitory potential of synthesized compounds.

-

Materials:

-

PI3Kα enzyme

-

PIP2 (substrate)

-

ATP

-

HTRF Kinase Buffer

-

Europium-labeled anti-GST antibody

-

GST-tagged GRP1 PH domain

-

Biotinylated-PIP3

-

Streptavidin-XL665

-

384-well low volume white plate

-

Test compounds (e.g., Apitolisib derivatives) dissolved in DMSO

-

-

Procedure:

-

Prepare the kinase reaction mixture by adding PI3Kα enzyme and PIP2 substrate to the HTRF kinase buffer.

-

Add 2 µL of the test compound solution or DMSO (control) to the wells of the 384-well plate.

-

Add 4 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at its Km value for PI3Kα.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and biotinylated-PIP3.

-

Add 5 µL of Streptavidin-XL665 to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-